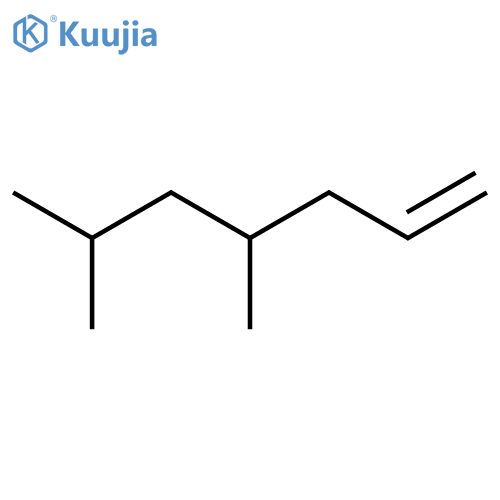Cas no 7379-69-3 (4,6-Dimethyl-1-heptene)

4,6-Dimethyl-1-heptene 化学的及び物理的性質
名前と識別子
-
- 4,6-Dimethyl-1-heptene
- 4,6-dimethylhept-1-ene
- 1-Heptene,4,6-dimethyl
- 4,6-Dimethyl-hept-1-en
- 4,6-dimethyl-hept-1-ene
- 4,6-AHimethylhept-1-ene
- DTXSID50540820
- MFCD06797523
- 7379-69-3
- AKOS006287684
- FSWNZCWHTXTQBY-UHFFFAOYSA-N
-
- インチ: InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h5,8-9H,1,6-7H2,2-4H3
- InChIKey: FSWNZCWHTXTQBY-UHFFFAOYSA-N
- SMILES: CC(C)CC(C)CC=C
計算された属性
- 精确分子量: 126.14100
- 同位素质量: 126.140850574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 72.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 3.24470
4,6-Dimethyl-1-heptene Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC47781-1g |
4,6-Dimethyl-1-heptene |
7379-69-3 | 97% | 1g |
$993.00 | 2024-04-19 | |
| A2B Chem LLC | AC47781-5g |
4,6-Dimethyl-1-heptene |
7379-69-3 | 97% | 5g |
$1949.00 | 2024-04-19 |
4,6-Dimethyl-1-heptene 関連文献
-
Pan Li,Chaoren Shen,Jie Min,Jing-Yuan Mei,Huan Zheng,Lin He,Xinxin Tian Catal. Sci. Technol. 2020 10 2994
4,6-Dimethyl-1-hepteneに関する追加情報
Professional Introduction to 4,6-Dimethyl-1-heptene (CAS No. 7379-69-3)
4,6-Dimethyl-1-heptene, identified by its Chemical Abstracts Service (CAS) number 7379-69-3, is a significant organic compound that has garnered attention in the field of synthetic chemistry and industrial applications. This seven-carbon alkene features two methyl groups at the 4th and 6th positions, making it a versatile intermediate in the production of various specialty chemicals and fine materials. The compound's unique structural properties contribute to its utility in catalytic processes and polymer synthesis, areas where ongoing research continues to uncover new possibilities.
The chemical structure of 4,6-Dimethyl-1-heptene consists of a linear chain of seven carbon atoms with a double bond between the first and second carbons, and methyl groups attached to the fourth and sixth carbons. This configuration imparts specific reactivity patterns that make it valuable in organic synthesis. The presence of these double bonds allows for various functionalization strategies, including hydrogenation, oxidation, and polymerization, which are critical in developing advanced materials and pharmaceutical intermediates.
In recent years, 4,6-Dimethyl-1-heptene has been explored for its potential in the development of bio-based polymers. Researchers have been investigating its role as a precursor for creating sustainable plastics that mimic the properties of traditional petroleum-derived polymers but with a lower environmental footprint. The compound's ability to undergo polymerization under controlled conditions makes it an attractive candidate for green chemistry initiatives aimed at reducing reliance on fossil fuels.
Moreover, the compound has shown promise in the realm of catalytic applications. Studies have demonstrated its effectiveness as a reactant in cross-coupling reactions, which are pivotal in constructing complex molecular architectures. These reactions often serve as key steps in the synthesis of pharmaceuticals and agrochemicals. The efficiency of 4,6-Dimethyl-1-heptene in such processes is attributed to its stable yet reactive double bond system, which can be selectively modified without compromising overall molecular integrity.
Recent advancements in computational chemistry have also enhanced our understanding of 4,6-Dimethyl-1-heptene's reactivity. Molecular modeling techniques have allowed scientists to predict how this compound behaves under different conditions, enabling more precise control over its chemical transformations. This computational insight has accelerated the discovery of novel synthetic pathways and has paved the way for more efficient industrial processes.
The industrial significance of 4,6-Dimethyl-1-heptene extends beyond its role as a chemical intermediate. It is also utilized in the production of fragrances and flavors due to its ability to undergo functional group transformations that yield aromatic compounds. These derivatives are valued in the food and cosmetics industries for their pleasant olfactory profiles. The compound's adaptability in such applications underscores its versatility as a building block for diverse chemical products.
In conclusion, 4,6-Dimethyl-1-heptene (CAS No. 7379-69-3) represents a compound of considerable interest in modern chemistry. Its structural features enable a wide range of synthetic applications, from polymer production to pharmaceutical synthesis. As research continues to uncover new methodologies for utilizing this molecule, its importance in both academic and industrial settings is likely to grow further. The ongoing exploration of its properties and potential applications ensures that 4,6-Dimethyl-1-heptene will remain a topic of significant relevance in the years to come.
7379-69-3 (4,6-Dimethyl-1-heptene) Related Products
- 3404-61-3(3-methylhex-1-ene)
- 16106-59-5(1-Hexene, 4,5-dimethyl-)
- 3524-75-2(Allylcyclopentane)
- 3769-23-1(4-Methyl-1-hexene)
- 16745-94-1(1-Hexene, 3,4-dimethyl-)
- 1647-08-1(1-Hexene, 4,4-dimethyl-)
- 3524-73-0(5-Methyl-1-hexene)
- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)
- 1783783-67-4(1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-)
- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)




